2-(4-chlorophenoxy)-N'-[2-(1,1-dioxothiolan-3-yl)acetyl]propanehydrazide
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Overview
Description
2-(4-chlorophenoxy)-N’-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide is an organic compound with a complex structure that includes a chlorophenoxy group and a dioxidotetrahydrothienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide typically involves multiple steps. One common approach is to start with the chlorination of phenol to obtain 4-chlorophenol. This is followed by the reaction of 4-chlorophenol with an appropriate acylating agent to introduce the chlorophenoxy group. The next step involves the introduction of the dioxidotetrahydrothienyl moiety through a series of reactions, including oxidation and cyclization. Finally, the hydrazide group is introduced through a reaction with hydrazine or a hydrazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N’-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms of the compound.
Substitution: The chlorophenoxy group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N’-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols: These compounds have similar chlorophenoxy groups but differ in their pyridyl moieties.
4-[(4-chloro-2-methylphenoxy)acetyl]-1-[(3S)-1,1-dioxidotetrahydro-3-thiophenyl]piperazin-1-ium: This compound shares the dioxidotetrahydrothienyl moiety but has a different overall structure.
Uniqueness
2-(4-chlorophenoxy)-N’-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19ClN2O5S |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N//'-[2-(1,1-dioxothiolan-3-yl)acetyl]propanehydrazide |
InChI |
InChI=1S/C15H19ClN2O5S/c1-10(23-13-4-2-12(16)3-5-13)15(20)18-17-14(19)8-11-6-7-24(21,22)9-11/h2-5,10-11H,6-9H2,1H3,(H,17,19)(H,18,20) |
InChI Key |
VGQFDACVALUMCR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NNC(=O)CC1CCS(=O)(=O)C1)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C(=O)NNC(=O)CC1CCS(=O)(=O)C1)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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